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Compound of Interest

alpha-(3-

Compound Name:
Methylphenoxy)acetophenone

Cat. No.: B8362321

Get Quote

Introduction & Scope

This application note provides a comprehensive guide for the structural identification and purity

assessment of

-(3-Methylphenoxy)acetophenone (also known as 2-(3-methylphenoxy)-1-phenylethanone).
This compound represents a class of phenacyl aryl ethers commonly utilized as intermediates
in the synthesis of bioactive heterocycles (e.g., benzofurans, indoles) and pharmaceutical
scaffolds.

Precise characterization is critical due to the potential for isomerism (2-, 3-, or 4-methylphenoxy
variants) and the presence of specific process impurities arising from Williamson ether
synthesis. This guide outlines a self-validating analytical workflow combining spectroscopic
fingerprinting (NMR, IR, MS) with quantitative chromatographic separation (HPLC).

Physicochemical Profile
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Property Specification

IUPAC Name 2-(3-methylphenoxy)-1-phenylethan-1-one

Molecular Formula

Molecular Weight 226.27 g/mol

Physical State White to off-white crystalline solid

Melting Point 65-68 °C (Typical range for phenacyl ethers)
Soluble in

Solubility , DMSO, Acetonitrile, Ethyl Acetate; Insoluble in
Water

Key Functional Groups Ketone (C=0), Ether (C-O-C), Aromatic rings

Spectroscopic Identification (The Fingerprint)
Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional group integrity.
o Method: KBr Pellet or ATR (Attenuated Total Reflectance).
» Key Diagnostic Bands:

o 1690-1705 cm~1 (Strong): C=0 stretching of the phenacyl ketone. This is lower than
aliphatic ketones due to conjugation with the phenyl ring.

o 1230-1250 cm~1 (Strong): C-O-C asymmetric stretching (Ar-O-CH2).
o 1050 cm~1: C-O-C symmetric stretching.
o 2850-2950 cm~1: C-H stretching (Aliphatic

-methylene and methyl group).

o 1580-1600 cm~1: C=C Aromatic ring skeletal vibrations.
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Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and isomer differentiation.

Protocol: Dissolve ~10 mg of sample in 0.6 mL

H NMR (400 MHz,

) Assignment Table
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Chemical Shift
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Differentiation Note: The 3-methyl isomer is distinguished from the 4-methyl isomer by the
splitting pattern in the 6.7—7.2 ppm region. The 4-methyl isomer would show a clean AA'BB’
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system (two doublets), whereas the 3-methyl isomer displays a more complex multiplet pattern
due to asymmetry.

Mass Spectrometry (MS)

Objective: Molecular weight confirmation.
« lonization: ESI+ (Electrospray lonization) or El (Electron Impact).
o Key lons:

o m/z 227.1

: Protonated molecular ion (ESI).

o m/z 105

: Benzoyl cation (Characteristic
-cleavage).

o m/z91
: Tropylium ion (derived from the tolyl moiety).
Chromatographic Purity Protocol (HPLC-UV)
Objective: Quantify purity and detect unreacted starting materials (

-bromoacetophenone and

-cresol).

Method Parameters[8][9]
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Parameter

Condition

Column

C18 Reverse Phase (e.g., Agilent Zorbax
Eclipse Plus, 4.6 x 150 mm, 5 pum)

Mobile Phase A

Water + 0.1% Phosphoric Acid (or Formic Acid)

Mobile Phase B

Acetonitrile (ACN)

Flow Rate

1.0 mL/min

Column Temp

30 °C

Detection UV @ 254 nm (primary) and 210 nm
Injection Vol 10 pL
Run Time 20 minutes
Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10
20.0 90 10

Retention Logic & Impurity Profile

e -Bromoacetophenone: Elutes early (more polar than product).

e -Cresol: Elutes early/mid (phenolic hydroxyl increases polarity).

e Product (

-(3-Methylphenoxy)acetophenone): Elutes late (highly lipophilic ether).
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Visualizations
Analytical Workflow Diagram

This diagram illustrates the logical flow from crude synthesis to final validated characterization.

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8362321?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Crude Sample
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Caption: Figure 1. Integrated analytical workflow for the purification and validation of
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-(3-Methylphenoxy)acetophenone.

NMR Logic for Isomer Differentiation

This diagram details how to distinguish the 3-methyl isomer from potential 2- or 4-methyl
contaminants.

4-Methyl Isomer
. Symmetric AA'BB'
Symmetric (Two Doublets)

Aromatic Region Splitting Pattern Asymmetric 3-Methyl Isomer

(6.5 - 7.5 ppm) Analysis

Asymmetric Multiplets
(Singlet-like + Complex)

Steric Crowding

2-Methyl Isomer

Complex Multiplets
(Steric Shift on Ether)

Click to download full resolution via product page

Caption: Figure 2. NMR decision tree for distinguishing methylphenoxy isomers based on
aromatic splitting patterns.

Experimental Protocols
Protocol A: Sample Preparation for HPLC

o Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 100%
Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

e Working Solution: Dilute 1.0 mL of Stock Solution into a 10 mL flask. Fill to volume with
Mobile Phase A/B (50:50) mixture to match initial gradient conditions.

e Filtration: Filter through a 0.22 um PTFE syringe filter into an HPLC vial.

Protocol B: Recrystallization (Purification)
*If HPLC purity is < 95%: *

 Dissolve crude solid in a minimum amount of boiling Ethanol (95%).
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Allow the solution to cool slowly to room temperature.

Cool further in an ice bath (0-4 °C) for 1 hour.

Filter the white crystals via vacuum filtration and wash with cold ethanol.

Dry in a vacuum oven at 40 °C for 4 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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